REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[NH2:2].[NH4+:5].N.C(=O)=O>>[NH2:5][C:1]([NH2:2])=[O:4].[C:1](=[O:3])([O-:4])[NH2:2].[NH4+:2] |f:0.1,5.6|
|
Name
|
ammonium carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O.[NH4+]
|
Name
|
ammonium carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
urea
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Name
|
ammonium carbamate
|
Type
|
product
|
Smiles
|
C(N)([O-])=O.[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |